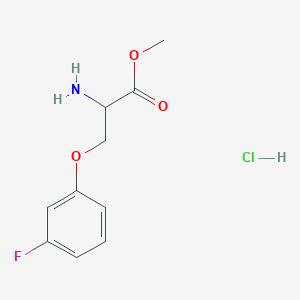
methyl O-(3-fluorophenyl)serinate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(3-fluorophenoxy)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a propanoate moiety, making it a subject of interest for researchers and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluorophenol and methyl acrylate as the primary starting materials.
Reaction Steps:
Conditions: The reaction is usually carried out under anhydrous conditions with a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine.
Substitution: Substitution reactions involving the fluorophenyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: The corresponding amine derivatives are typically formed.
Substitution Products: Different fluorophenyl-substituted compounds can be synthesized.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorophenyl group can engage in hydrogen bonding and π-π interactions, influencing the biological activity of the compound. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Methyl 2-amino-3-(2-fluorophenoxy)benzoate: Similar structure but with a different aromatic ring.
4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide: Contains a pyridine ring instead of a propanoate group.
This comprehensive overview provides a detailed understanding of methyl 2-amino-3-(3-fluorophenoxy)propanoate hydrochloride, its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C10H13ClFNO3 |
|---|---|
Molecular Weight |
249.66 g/mol |
IUPAC Name |
methyl 2-amino-3-(3-fluorophenoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(12)6-15-8-4-2-3-7(11)5-8;/h2-5,9H,6,12H2,1H3;1H |
InChI Key |
UCUKOSRZHGWFCY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(COC1=CC(=CC=C1)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















